7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-chloro-2-nitroaniline with 4-(dimethylamino)benzyl chloride in the presence of a base, followed by reduction and cyclization steps to form the benzoxazepinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.
Benzodiazepines: These compounds also contain a benzene ring fused to a diazepine ring and exhibit similar pharmacological effects.
Uniqueness
7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific substitution pattern and the presence of a benzoxazepinone ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
7-chloro-4-[[4-(dimethylamino)phenyl]methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-20(2)16-6-3-13(4-7-16)10-21-11-14-9-15(19)5-8-17(14)23-12-18(21)22/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHORQAHNNLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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